5-Methylcytosine (5mC) is a significant epigenetic marker in mammalian DNA, playing a crucial role in gene regulation and cellular differentiation. It is formed by the methylation of cytosine residues, often adjacent to guanine nucleotides, and is involved in various biological processes, including transcription control, chromosome structure maintenance, and DNA repair3. The dynamic nature of DNA methylation patterns suggests the existence of active DNA demethylation pathways, which involve the conversion of 5mC to 5-hydroxymethylcytosine (5hmC)1. This modification has been linked to the regulation of gene expression and is implicated in several diseases, including cancer6.
The conversion of 5mC to 5hmC is catalyzed by the TET family of enzymes, with TET1 being capable of oxidizing 5mC to 5hmC both in vitro and in vivo1. This process is part of an active demethylation pathway that can lead to the replacement of 5mC with cytosine through DNA repair mechanisms. The presence of 5hmC in DNA is not uniform; it is enriched in specific cell types, such as Purkinje neurons, and varies with cell differentiation1. Moreover, the distribution of 5hmC within the genome is not random; it is found to be gene expression level-dependent and is enriched in intragenic regions in the mouse cerebellum2. Interestingly, the presence of 5hmC at gene promoters negatively regulates gene expression, while its presence in the gene body has a minimal effect4.
5mC and its oxidized derivative, 5hmC, are involved in the epigenetic control of gene expression. The presence of 5hmC in the brain, particularly in Purkinje neurons, suggests a role in the epigenetic regulation of neuronal function1. The age-dependent acquisition of 5hmC in gene bodies linked to neurodegenerative disorders indicates its potential involvement in the pathogenesis of these diseases2.
Alterations in DNA methylation patterns, including changes in 5mC and 5hmC levels, are hallmarks of cancer. The stability of 5hmC and its reduction in cancerous cells underline the importance of understanding the dynamics of these modifications in the context of tumorigenesis67.
5mC also plays a role in post-transcriptional RNA modification, influencing mRNA export from the nucleus. The RNA methyltransferase NSUN2 catalyzes the formation of m5C in mRNAs, which is recognized by the mRNA export adaptor ALYREF. This interaction modulates mRNA export and suggests a broader regulatory role for m5C in mRNA metabolism5.
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